

A Comprehensive Toxicological Profile of N-Nitrosopiperidine-d10

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Compound of Interest		
Compound Name:	N-Nitrosopiperidine-d10	
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Disclaimer: Direct toxicological data for **N-Nitrosopiperidine-d10** (CAS No. 960049-21-2) is limited. This document provides a comprehensive toxicological profile based on the well-studied, non-deuterated analogue, N-Nitrosopiperidine (NPIP, CAS No. 100-75-4). **N-Nitrosopiperidine-d10** is a stable isotope-labeled version of NPIP, primarily used as an internal standard in analytical chemistry.[1][2] It is presumed to share the same toxicological properties as NPIP, although the rates of metabolic activation and detoxification may be altered by the kinetic isotope effect.

Executive Summary

N-Nitrosopiperidine (NPIP) is a potent carcinogen in numerous animal species and is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[3][4] It is found in some foods, tobacco smoke, and as a disinfection byproduct in water.[5][6][7] The primary mechanism of its carcinogenicity involves metabolic activation by cytochrome P450 enzymes to form reactive electrophiles that adduct to DNA, leading to mutations.[8][9] This document summarizes the available toxicological data for NPIP, including its carcinogenicity, genotoxicity, metabolism, and mechanism of action, and presents it as a surrogate profile for **N-Nitrosopiperidine-d10**.

Chemical and Physical Properties



Property	Value	Reference
Chemical Name	N-Nitrosopiperidine-d10; 2,2,3,3,4,4,5,5,6,6- decadeuterio-1- nitrosopiperidine	[1][2]
CAS Number	960049-21-2	[10]
Molecular Formula	C5D10N2O	[11]
Molecular Weight	124.21 g/mol	[1]
Appearance	Clear, yellow, oily liquid	[5][7]
Unlabelled CAS Number	100-75-4 (for N- Nitrosopiperidine)	[1][2]

Toxicological Data Carcinogenicity

NPIP is a well-documented carcinogen in multiple animal species, inducing both benign and malignant tumors.[3] The primary target organs include the esophagus, liver, lungs, and nasal cavity.[3][5]

Table 1: Summary of Carcinogenicity Data for N-Nitrosopiperidine



Species	Route of Administration	Target Organs	Tumor Type	Reference
Rat (Fischer 344)	Drinking Water	Esophagus, Nasal Cavity	Squamous cell carcinomas, Papillomas	[12]
Mouse	Oral	Liver, Lung, Forestomach, Esophagus	Benign and malignant tumors	[3]
Syrian Golden Hamster	Oral	Upper digestive tract, Respiratory system, Liver	Benign and malignant tumors	[3]
Monkey	Oral	Liver	Hepatocellular carcinomas	[3]

Carcinogenic Potency:

The Carcinogenic Potency Database (CPDB) provides standardized measures of carcinogenic potency (TD₅₀), which is the daily dose rate in mg/kg body weight/day to induce tumors in half of the test animals that would have remained tumor-free at zero dose.[13]

Table 2: Carcinogenic Potency (TD50) of N-Nitrosopiperidine



Species	Sex	Route	TD₅₀ (mg/kg/day)	Target Organs
Rat	Female	Water	0.284	Esophagus, Nasal cavity
Mouse	Male	Feed	2.11	Liver, Lung, Forestomach, Oral cavity, Esophagus
Hamster	Female	Water	0.816	Nasal cavity, Esophagus, Oral cavity

(Data sourced and adapted from the Carcinogenic Potency Database)[13]

Genotoxicity and Mutagenicity

NPIP is a genotoxic compound that requires metabolic activation to exert its mutagenic effects. [14] It induces DNA damage and mutations, primarily through the formation of DNA adducts. [15]

Table 3: Summary of Genotoxicity Data for N-Nitrosopiperidine



Assay System	Cell Type/Organi sm	Metabolic Activation	Result	Remarks	Reference
Ames Test	S. typhimurium TA100, TA1535	S9 Mix	Positive	Dose- dependent increase in revertants	[15]
In vivo Mutagenicity	gpt delta Rats	Endogenous	Positive	Significant dose- dependent increase in mutation frequency in liver and esophagus	[15]
DNA Adduct Formation	Rat Liver and Esophagus	Endogenous	Positive	Formation of N²-(3,4,5,6- Tetrahydro- 2H-pyran-2- yl)deoxyguan osine (THP- dG)	[15]

Metabolism and Mechanism of Action

The carcinogenicity of NPIP is intrinsically linked to its metabolic activation. This process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2A3 in the rat esophagus.[16]

Metabolic Activation Pathway

 α-Hydroxylation: The key activation step is the hydroxylation of the carbon atom alpha to the nitroso group.[8][16] This reaction is catalyzed by CYP enzymes.

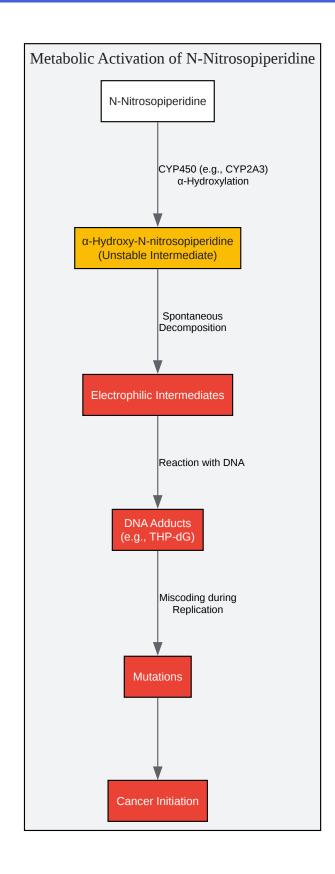






- Formation of Unstable Intermediate: This leads to the formation of an unstable α -hydroxy-N-nitrosopiperidine.
- Spontaneous Decomposition: The intermediate spontaneously decomposes, yielding electrophilic intermediates.
- DNA Adduct Formation: These electrophilic species react with nucleophilic sites on DNA bases, forming DNA adducts, such as THP-dG.[8][15] These adducts can lead to miscoding during DNA replication, resulting in mutations and potentially initiating carcinogenesis.





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Metabolic activation pathway of N-Nitrosopiperidine.



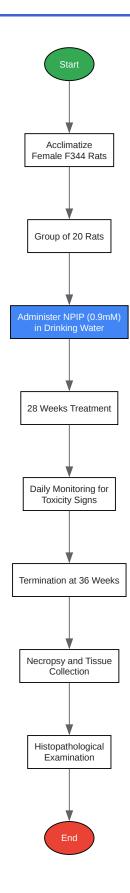
Tissue Specificity

The tissue-specific carcinogenicity of NPIP is largely determined by the differential expression and activity of metabolizing enzymes in various organs. For instance, the high rate of α-hydroxylation of NPIP by microsomes from the rat esophagus, compared to the liver, is consistent with the esophagus being a primary target organ for NPIP-induced carcinogenesis. [9][16] Rat esophageal microsomes activate NPIP much more efficiently than its structural analog N-nitrosopyrrolidine (NPYR), which primarily induces liver tumors.[8][16]

Experimental ProtocolsIn Vivo Carcinogenicity Study in Rats

- Objective: To determine the carcinogenic potential of NPIP in rats.
- Animal Model: Female F344 rats.[12]
- Administration: NPIP administered in drinking water at a concentration of 0.9 mM.[12]
- Duration: Treatment lasted for 28 weeks. The experiment was observed until animals died or were sacrificed (up to 36 weeks).[12]
- Protocol:
 - A group of 20 female F344 rats was used.[12]
 - NPIP was dissolved in the drinking water to a final concentration of 0.9 mM.
 - Animals had ad libitum access to the NPIP-containing water for 28 weeks.
 - Animals were monitored daily for clinical signs of toxicity.
 - The experiment was terminated at 36 weeks, by which time all animals had died or were euthanized.
 - A complete necropsy was performed, and tissues, particularly from the esophagus and liver, were collected for histopathological examination.





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Workflow for in vivo carcinogenicity study.



In Vitro Metabolism Assay

- Objective: To determine the rate of NPIP metabolic activation by liver and esophageal microsomes.
- System: Microsomes prepared from male F344 rat esophagus and liver.[16]
- Substrate: [3,4-3H]NPIP.[16]
- Protocol:
 - Microsomes (25-70 μg protein) were incubated with [3,4-3H]NPIP at various concentrations.[9]
 - The incubation mixture contained necessary co-factors for CYP450 activity (e.g., NADPH-generating system).
 - Incubations were carried out at 37°C for a specified time.
 - The reaction was terminated, and metabolites were extracted.
 - The major α-hydroxylation product, 2-hydroxytetrahydro-2H-pyran (2-OH-THP), was quantified using high-performance liquid chromatography (HPLC) with a radioflow detector.[16]
 - Kinetic parameters (K_m and V_{max}) were determined by analyzing reaction rates at different substrate concentrations.

Safety and Handling

Given the potent carcinogenicity of NPIP, both the deuterated and non-deuterated forms should be handled with extreme caution as potential human carcinogens.[5]

- Exposure Routes: Inhalation, skin absorption.[5]
- Health Effects: May cause eye and skin irritation.[10] Prolonged exposure may damage the liver.[5]



- Handling Precautions:
 - Use in a well-ventilated area or with a fume hood.
 - Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[11]
 - Avoid generating dust or aerosols.
 - Wash hands thoroughly after handling.
 - All contact should be reduced to the lowest possible level.[5]

Conclusion

While specific toxicological studies on **N-Nitrosopiperidine-d10** are not available, the extensive data on N-Nitrosopiperidine provides a robust basis for its toxicological assessment. NPIP is a potent, multi-species, multi-organ carcinogen that acts through a well-defined metabolic activation pathway involving CYP-mediated α -hydroxylation and subsequent DNA adduct formation. The tissue-specific nature of its carcinogenicity highlights the critical role of localized metabolic activation. For all practical purposes, **N-Nitrosopiperidine-d10** should be handled with the same extreme caution as its non-deuterated, carcinogenic counterpart.

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